Potassium methyl-d3-trifluoroborate

Isotopic Labeling LC-MS/MS Bioanalysis Stable Isotope-Labeled Internal Standard

Obtaining a stable, solid reagent for precise CD3 group installation is a common challenge in pharmaceutical and analytical research. Potassium methyl-d3-trifluoroborate (CAS 84470-25-7) directly addresses this need as a robust, isotopically labeled nucleophile. - High Stability: The tetracoordinate boron center and strong B-F bonds prevent protodeboronation, ensuring consistent performance in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. - Dual Functionality: Enables both late-stage CD3 incorporation into drug-like scaffolds for metabolic stability studies and the synthesis of stable isotope-labeled internal standards (SILS) for quantitative LC-MS/MS bioanalysis. - Supply Chain Reliability: Available as a white powder with the most common commercial purity of ≥95%, ensuring technical validity for researchers and consistent sourcing for procurement managers.

Molecular Formula CD₃BF₃K
Molecular Weight 124.96
CAS No. 84470-25-7
Cat. No. B1145098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium methyl-d3-trifluoroborate
CAS84470-25-7
SynonymsMethane-d3, Boron Complex
Molecular FormulaCD₃BF₃K
Molecular Weight124.96
Structural Identifiers
SMILES[B-](C)(F)(F)F.[K+]
InChIInChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1/i1D3;
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Methyl-d3-trifluoroborate Overview


Potassium methyl-d3-trifluoroborate (CAS 84470-25-7) is a deuterated organotrifluoroborate reagent that serves as a stable, solid methylating agent for introducing a CD₃ group into organic molecules . As a potassium salt with molecular formula CD₃BF₃K and molecular weight 124.96 g/mol, it belongs to the class of isotopically labeled alkyltrifluoroborates, which are widely employed as stable and easily handled nucleophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. Its tetracoordinate boron center and strong B-F bonds confer significantly enhanced stability compared to the corresponding boronic acids and boronate esters [1]. This stability, combined with its deuterium labeling, makes it a valuable building block for pharmaceutical and agrochemical research where the incorporation of deuterated methyl groups is required for mechanistic studies, metabolic tracing, or the modulation of drug pharmacokinetics [1].

Why Unlabeled Analogs Cannot Substitute


Generic substitution with unlabeled potassium methyltrifluoroborate (CAS 13862-28-7) or its boronic acid analogs is not feasible when the objective is isotopic labeling or the creation of a distinct analytical tracer. The deuterium substitution in potassium methyl-d3-trifluoroborate introduces a kinetic isotope effect, with C-D bonds exhibiting lower zero-point energy and thus slower dissociation rates compared to C-H bonds , which can attenuate the rate of drug metabolism when a CD₃ group is installed in place of a CH₃ group [1]. Furthermore, the mass difference of +3 Da (and +1 for ¹³C-labeled analogs) is essential for generating a distinct molecular ion signal in mass spectrometry, enabling the compound to function as a stable isotope-labeled internal standard (SILS) for LC-MS/MS bioanalysis [2]. These performance attributes—metabolic stability modulation and analytical mass differentiation—are entirely absent in unlabeled analogs.

Performance Metrics vs. Unlabeled Analogs


LC-MS/MS Internal Standard Mass Shift

For LC-MS/MS bioanalysis, potassium methyl-d3-trifluoroborate provides a +3 Da mass shift relative to unlabeled potassium methyltrifluoroborate, enabling its use as a stable isotope-labeled internal standard (SILS). A +3 Da shift is often sufficient to avoid cross-signal overlap with the analyte, though a ≥4 Da difference is typically recommended to minimize isotopic crosstalk [1]. For applications requiring a larger mass shift, a ¹³C-labeled analog would provide an additional +1 Da, but the CD₃ labeling offers a cost-effective and synthetically accessible alternative [1].

Isotopic Labeling LC-MS/MS Bioanalysis Stable Isotope-Labeled Internal Standard

CD₃ Transfer Synthetic Yield

In a head-to-head comparison of methylation strategies for the drug pirfenidone, a Suzuki-Miyaura cross-coupling route using potassium methyl-d3-trifluoroborate (CD₃BF₃K) demonstrated high efficiency. The target compound, a deuterated analog of pirfenidone (SD-560), was synthesized on a multi-gram scale, achieving 99% isotopic purity [1]. The synthesis of the CD₃BF₃K reagent itself was reported to proceed in 88% yield [1]. While alternative methyl sources like methyl boronic acid or its CD₃ analog are commercially available, the use of the trifluoroborate salt avoids the environmental and economic drawbacks of alternative routes, such as those employing alkyllithium reagents at cryogenic temperatures [1].

Synthetic Methodology Cross-Coupling Deuterated Drug Synthesis

Isotopic Purity in Deuterated Products

The isotopic purity of a deuterated reagent is critical for ensuring that the final labeled product is suitable for its intended use. In the reported synthesis of the deuterated drug SD-560 using potassium methyl-d3-trifluoroborate (CD₃BF₃K), the final product achieved 99% isotopic purity [1]. Commercial suppliers of the reagent itself report purity specifications of at least 95% [2].

Isotopic Purity Stable Isotope Labeling Quality Control

Chemical Stability vs. Boronic Acids

A key differentiator for potassium methyl-d3-trifluoroborate over its corresponding boronic acid (methyl-d3-boronic acid) is its superior chemical stability [1]. The tetracoordinate nature of the boron atom and the strong B-F bonds in trifluoroborates make them significantly more resistant to protodeboronation, a common side reaction that can degrade boronic acids during storage and under certain reaction conditions [1]. This enhanced stability translates to a longer shelf life and more reliable performance in cross-coupling reactions, as the reagent remains intact until the transmetalation step in the catalytic cycle [1].

Organotrifluoroborate Stability Reagent Handling Protodeboronation

Price Comparison: Deuterated vs. Unlabeled

The cost of isotopically labeled reagents is a significant factor in procurement decisions. A comparison of market pricing for potassium methyl-d3-trifluoroborate and its unlabeled analog reveals the premium associated with deuterium labeling. For a 5g quantity from a single supplier (Enamine), the deuterated compound (95% purity) is priced at $7178.00 [1], while the unlabeled potassium methyltrifluoroborate (98% purity) is priced at approximately $150-$300 for a similar quantity .

Procurement Cost Analysis Isotope-Labeled Reagent Pricing

Deuterium KIE and Metabolic Stability

The primary motivation for incorporating a CD₃ group in place of a CH₃ group in drug molecules is to leverage the deuterium kinetic isotope effect (KIE) to improve metabolic stability. The stronger C-D bond can slow down metabolic cleavage, potentially leading to an improved pharmacokinetic profile. This principle was the stated objective for developing SD-560, the CD₃ version of pirfenidone, which was synthesized using potassium methyl-d3-trifluoroborate [1]. While the specific KIE value for this compound is not provided in the source, the design intent is based on the well-established principle that C-D bonds typically have lower dissociation rates than C-H bonds .

Deuterium Kinetic Isotope Effect Metabolic Stability Drug Metabolism

Potassium Methyl-d3-trifluoroborate Applications


Synthesis of Deuterated Drug Candidates

Potassium methyl-d3-trifluoroborate is the reagent of choice for synthesizing CD₃-labeled analogs of drug molecules that contain a methyl group. This application is driven by the potential of the kinetic isotope effect to attenuate the rate of drug metabolism, as demonstrated in the synthesis of the deuterated drug candidate SD-560, a CD₃ version of pirfenidone [1]. The reagent's high efficiency in Suzuki-Miyaura cross-coupling reactions enables the direct, late-stage incorporation of the CD₃ group into complex drug-like scaffolds [1][2].

SILS for LC-MS/MS Bioanalysis

This compound is essential for generating SILS used in quantitative bioanalysis. By installing a CD₃ group, the resulting labeled analyte provides a +3 Da mass shift relative to the unlabeled parent molecule. This allows for its use as an internal standard in LC-MS/MS assays, enabling precise quantification of drug concentrations in plasma and other biological matrices during ADME (Absorption, Distribution, Metabolism, and Excretion) studies [2].

Isotope Tracing in Reaction Mechanisms

The deuterium label in potassium methyl-d3-trifluoroborate serves as a powerful tracer for elucidating reaction mechanisms. The distinct mass of the CD₃ group can be tracked by MS, and its unique NMR properties can provide stereochemical information. This reagent can be used as a probe in studies of transmetalation stereochemistry in cross-coupling reactions [3], offering insights into catalytic cycles and enabling the optimization of synthetic routes.

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